molecular formula C14H13FO2 B6289131 1-Fluoro-3-methoxy-2-(phenylmethoxy)-benzene CAS No. 914454-79-8

1-Fluoro-3-methoxy-2-(phenylmethoxy)-benzene

Cat. No.: B6289131
CAS No.: 914454-79-8
M. Wt: 232.25 g/mol
InChI Key: BOILOKJXTRTMDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Fluoro-3-methoxy-2-(phenylmethoxy)-benzene is an organic compound with a complex structure that includes a fluorine atom, a methoxy group, and a phenylmethoxy group attached to a benzene ring

Preparation Methods

The synthesis of 1-Fluoro-3-methoxy-2-(phenylmethoxy)-benzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Fluoro-3-methoxy-2-(phenylmethoxy)-benzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized products.

    Reduction: Reduction reactions can convert the compound into different derivatives, depending on the reducing agents used.

    Substitution: The fluorine atom and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Hydrolysis: The phenylmethoxy group can be hydrolyzed under acidic or basic conditions to yield phenol derivatives

Common reagents used in these reactions include hydrogen gas, catalysts, oxidizing agents like potassium permanganate, and various nucleophiles or electrophiles.

Scientific Research Applications

1-Fluoro-3-methoxy-2-(phenylmethoxy)-benzene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 1-Fluoro-3-methoxy-2-(phenylmethoxy)-benzene involves its interaction with various molecular targets and pathways. The fluorine atom and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The phenylmethoxy group can enhance the compound’s lipophilicity, affecting its distribution and interaction within biological systems .

Comparison with Similar Compounds

1-Fluoro-3-methoxy-2-(phenylmethoxy)-benzene can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-fluoro-3-methoxy-2-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO2/c1-16-13-9-5-8-12(15)14(13)17-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOILOKJXTRTMDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)F)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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